2-(4-Bromophenyl)naphthalene
Overview
Description
2-(4-Bromophenyl)naphthalene is an organic compound with the molecular formula C16H11Br. It is a derivative of naphthalene, where a bromophenyl group is attached to the second position of the naphthalene ring. This compound is known for its applications in organic synthesis and material science, particularly in the preparation of organic light-emitting diodes (OLEDs) and other advanced materials .
Mechanism of Action
Biochemical Pathways
It is known that the compound can inhibit the enzyme squalene, thereby inhibiting cholesterol biosynthesis . The downstream effects of this inhibition on other biochemical pathways are yet to be fully understood.
Result of Action
It is known that the compound can inhibit cholesterol biosynthesis by inhibiting the enzyme squalene . The specific molecular and cellular effects of this inhibition are areas of ongoing research.
Biochemical Analysis
Biochemical Properties
2-(4-Bromophenyl)naphthalene plays a role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been used in the preparation of α-phosphonosulfonate compounds, which inhibit the enzyme squalene, thereby inhibiting cholesterol biosynthesis . The compound interacts with enzymes and proteins involved in these pathways, affecting their activity and function. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition of its catalytic activity.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The compound binds to enzymes and proteins, inhibiting their activity. For example, its inhibition of the enzyme squalene involves binding to the enzyme’s active site, preventing the conversion of squalene to cholesterol . This binding interaction leads to a decrease in cholesterol biosynthesis, affecting cellular lipid metabolism.
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as squalene, affecting the biosynthesis of cholesterol . The compound’s influence on metabolic flux and metabolite levels can lead to changes in the overall metabolic profile of cells. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Bromophenyl)naphthalene can be synthesized through a Suzuki-Miyaura coupling reaction. This involves the reaction of 2-naphthaleneboronic acid with 4-bromoiodobenzene in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), and a base like potassium carbonate. The reaction is typically carried out in a solvent mixture of dioxane and water under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for industrial synthesis. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the naphthalene ring .
Scientific Research Applications
2-(4-Bromophenyl)naphthalene has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: It is a key component in the development of OLED materials, contributing to the advancement of display and lighting technologies.
Biological Research: It is involved in the preparation of α-phosphonosulfonate compounds, which inhibit the enzyme squalene and thereby inhibit cholesterol biosynthesis.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1-naphthylamine: Another naphthalene derivative with a phenyl group attached to the naphthalene ring.
4-Bromobiphenyl: A simpler compound with a bromine atom attached to a biphenyl structure.
Uniqueness
2-(4-Bromophenyl)naphthalene is unique due to its specific structure, which combines the properties of both naphthalene and bromophenyl groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2-(4-bromophenyl)naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br/c17-16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAODOTSIOILVSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420136 | |
Record name | 2-(4-bromophenyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30420136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22082-99-1 | |
Record name | 2-(4-bromophenyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30420136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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